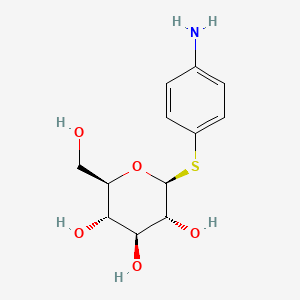
P-Aminophenyl-1-thio-beta-D-glucopyranoside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Aminophenyl-1-thio-beta-D-glucopyranoside (PATG) is a compound that has been widely studied in the scientific community due to its potential to be used as a therapeutic agent. PATG is a sugar-based molecule that has been found to have a variety of beneficial effects on the body, including anti-inflammatory, antioxidant, and antifungal properties. PATG has also been found to have potential applications in the fields of drug delivery and cancer therapy.
Aplicaciones Científicas De Investigación
- Example : It has been employed for the purification of Bacillus circulans sp. alkalophilus β-galactosidase (Bca-b-gal) .
- Example : Researchers have derivatized agarose with p-Aminophenyl 1-thio-β-D-glucopyranoside to purify P. haloplanktis β-galactosidase .
Affinity Chromatography and Enzyme Purification
Derivatization of Agarose for Affinity Matrix Preparation
Structural Studies and Aggregation Preferences
Mecanismo De Acción
Target of Action
P-Aminophenyl-1-thio-beta-D-glucopyranoside (PAPG) primarily targets β-galactosidase (β-Glu) enzymes . These enzymes are widely distributed in mammalian tissues, body fluids, and microbiota . They play a crucial role in the hydrolysis of β-D-galactosides into monosaccharides .
Mode of Action
PAPG acts as a substrate for β-Glu enzymes . It undergoes enzymatic hydrolysis, leading to the formation of an electroactive product . This interaction results in the conversion of PAPG into its aglycone form, which can be detected electrochemically .
Biochemical Pathways
The primary biochemical pathway affected by PAPG is the β-galactosidase-dependent pathway . The hydrolysis of PAPG by β-Glu enzymes leads to the production of glucuronic acid and aglycone . This process is crucial in various physiological reactions, including the metabolism of cells in vivo, hydrolyzing steroids, proteoglycans, bilirubin metabolism, and detoxification .
Pharmacokinetics
Given its use as a substrate for β-glu enzymes, it can be inferred that papg is likely to be metabolized and excreted following enzymatic hydrolysis .
Result of Action
The enzymatic hydrolysis of PAPG by β-Glu enzymes leads to the formation of an electroactive product . This product can be detected and quantified, making PAPG a useful tool in β-Glu-dependent assay systems . Moreover, PAPG can be used to create affinity matrices for the capture or purification of β-Glu enzymes .
Action Environment
The action, efficacy, and stability of PAPG can be influenced by various environmental factors. For instance, the activity of β-Glu enzymes, which are the primary targets of PAPG, can vary depending on factors such as pH, temperature, and the presence of other substances . .
Propiedades
IUPAC Name |
(2S,3R,4S,5S,6R)-2-(4-aminophenyl)sulfanyl-6-(hydroxymethyl)oxane-3,4,5-triol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5S/c13-6-1-3-7(4-2-6)19-12-11(17)10(16)9(15)8(5-14)18-12/h1-4,8-12,14-17H,5,13H2/t8-,9-,10+,11-,12+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCNVFDDRUPMRPU-ZIQFBCGOSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)SC2C(C(C(C(O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1N)S[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
P-Aminophenyl-1-thio-beta-D-glucopyranoside | |
Q & A
Q1: What is significant about the synthesis method described in the paper for p-aminophenyl-1-thio-beta-D-glucopyranoside?
A1: The paper presents an improved method for synthesizing p-aminophenyl 1-thio-beta-D-glycosides, including p-aminophenyl-1-thio-beta-D-glucopyranoside. The key improvement lies in using sodium methoxide during the condensation reaction of acetylglycosyl bromides with p-aminobenzenethiol []. This modification likely enhances the reaction yield and purity of the final product.
Q2: Besides p-aminophenyl-1-thio-beta-D-glucopyranoside, what other compounds were synthesized using this improved method?
A2: The researchers successfully synthesized several p-aminophenyl 1-thio-beta-D-glycosides using this method. These include p-aminophenyl 1-thio-beta-D-galactopyranoside, p-aminophenyl 1-thio-beta-D-xylopyranoside, and 2-acetamido-2-deoxy-1-thio-beta-D-glucopyranoside []. This demonstrates the versatility of the method for synthesizing a range of similar compounds.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

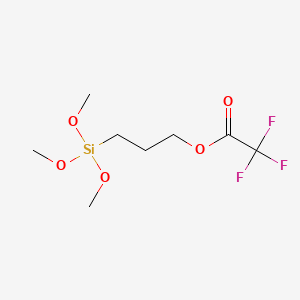
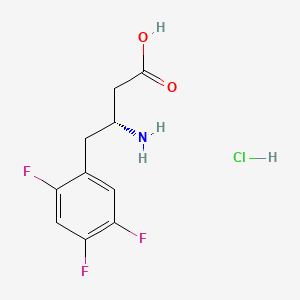


![6-Methyl-1,6-diazaspiro[3.4]octane](/img/structure/B570379.png)
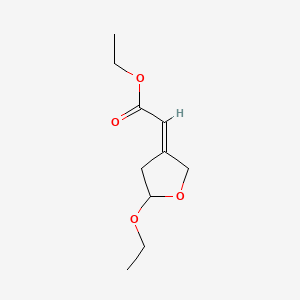


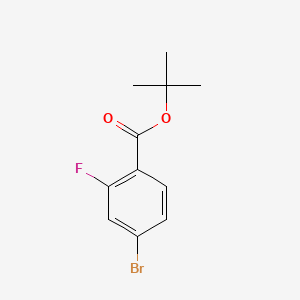
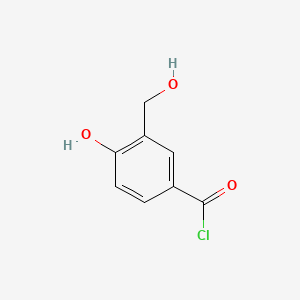
![Thiazolo[5,4-d]pyrimidin-2(1H)-one](/img/structure/B570393.png)